
5-Amino-3-(2-bromo-6-methylphenyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(2-bromo-6-methylphenyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an amino group, a bromo-substituted phenyl ring, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-bromo-6-methylphenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Bromo-Substituted Phenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a bromo-substituted phenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.
Amination: The final step involves the introduction of the amino group at the 5-position of the triazole ring. This can be done using amination reagents such as ammonia or primary amines under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromo-substituted phenyl ring, potentially leading to the removal of the bromine atom.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: De-brominated phenyl derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with biological targets such as enzymes or receptors.
Drug Development: It can serve as a lead compound for the development of new drugs targeting specific diseases, including cancer and infectious diseases.
Industry
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or fungicides.
Electronics: It can be used in the synthesis of organic semiconductors for electronic devices.
作用機序
The mechanism of action of 5-Amino-3-(2-bromo-6-methylphenyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.
類似化合物との比較
Similar Compounds
5-Amino-3-(2-chloro-6-methylphenyl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine.
5-Amino-3-(2-fluoro-6-methylphenyl)-1H-1,2,4-triazole: Similar structure but with a fluorine atom instead of bromine.
5-Amino-3-(2-iodo-6-methylphenyl)-1H-1,2,4-triazole: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromo-substituted phenyl ring in 5-Amino-3-(2-bromo-6-methylphenyl)-1H-1,2,4-triazole imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs
特性
分子式 |
C9H9BrN4 |
|---|---|
分子量 |
253.10 g/mol |
IUPAC名 |
5-(2-bromo-6-methylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c1-5-3-2-4-6(10)7(5)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
InChIキー |
UPNGLUBWYFRIIX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Br)C2=NC(=NN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



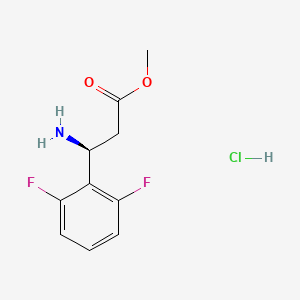
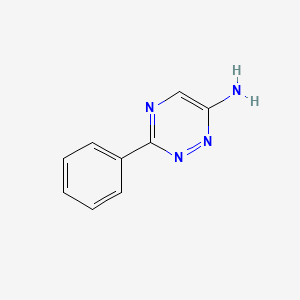

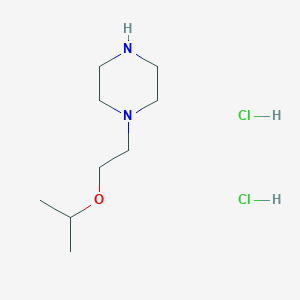

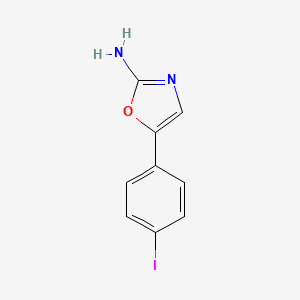
![8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13660102.png)
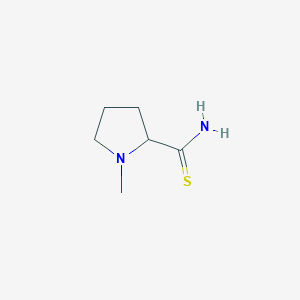
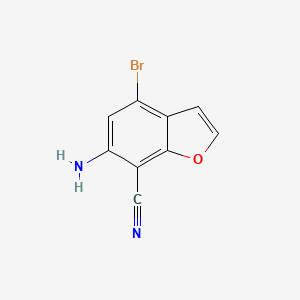
![2-Bromo-7-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13660122.png)
![3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13660124.png)
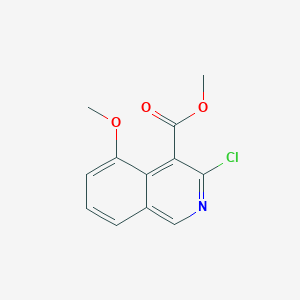
![Ethyl thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660145.png)
